(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate
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Overview
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate is a chemical compound with the molecular formula C13H9N3O7 and a molecular weight of 319.229
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Reduction: Formation of (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 3-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-nitrobenzoic acid and (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) alcohol.
Scientific Research Applications
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzoic acid: A simpler compound with similar nitro and benzoate moieties.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) alcohol: A precursor in the synthesis of the target compound.
(6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate: A reduced derivative with amino groups instead of nitro groups.
Uniqueness
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate is unique due to the presence of both pyridine and benzoate moieties with nitro substitutions, which confer distinct chemical reactivity and potential applications. Its dual nitro groups make it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O7/c1-7-5-10(11(16(21)22)12(17)14-7)23-13(18)8-3-2-4-9(6-8)15(19)20/h2-6H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGKSZNKSIPJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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